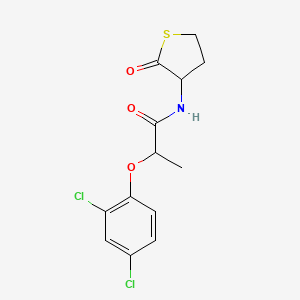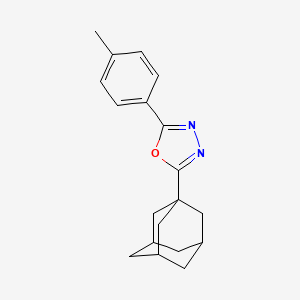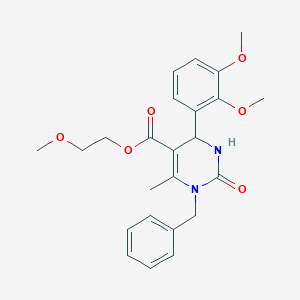![molecular formula C23H22N4O B4048487 N-(1H-indol-4-ylmethyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B4048487.png)
N-(1H-indol-4-ylmethyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide
説明
N-(1H-indol-4-ylmethyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.17936134 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Luminescent Properties and Nano-Aggregation
Studies have demonstrated the unique luminescent properties of pyridyl substituted benzamides, which exhibit aggregation-enhanced emission (AEE) in aqueous-DMF solutions. These compounds, including variations of the core structure of interest, show potential in material science for developing novel luminescent materials. Their AEE behavior, which is influenced by the solvent's polarity, alongside their mechanochromic properties, indicates their utility in creating responsive materials for sensors and imaging applications (Srivastava et al., 2017).
Anticancer Activity
Research into benzamide derivatives, including compounds structurally similar to N-(1H-indol-4-ylmethyl)-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide, has shown significant promise in oncology. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is highlighted for its selective inhibition of histone deacetylase (HDAC), critical in blocking cancer cell proliferation and inducing apoptosis. This compound's selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations underscores the therapeutic potential of benzamide derivatives in treating cancer (Zhou et al., 2008).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Substituted benzamides have been identified as potent inhibitors of VEGFR-2 kinase activity, essential in angiogenesis and cancer progression. Studies show that these compounds exhibit significant antitumor activity in vivo, supporting their potential as cancer therapeutics. The specificity and efficacy of these inhibitors highlight the importance of benzamide derivatives in developing new cancer treatments (Borzilleri et al., 2006).
Chemical Synthesis and Material Science Applications
Research into the synthesis and applications of benzamide derivatives and related compounds continues to provide insights into their potential in material science. For example, the study of N-(pyridin-2-ylmethyl)benzamide derivatives reveals their structural properties and potential applications in developing new materials with unique physical characteristics (Artheswari et al., 2019). Furthermore, the exploration of palladacycles derived from benzamide-based ligands showcases their utility as catalysts in chemical synthesis, opening new avenues for efficient and selective chemical reactions (Singh et al., 2017).
特性
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-methyl-3-(pyridin-3-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-16-19(7-3-8-21(16)26-14-17-5-4-11-24-13-17)23(28)27-15-18-6-2-9-22-20(18)10-12-25-22/h2-13,25-26H,14-15H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEUCPNQETUROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=CN=CC=C2)C(=O)NCC3=C4C=CNC4=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide](/img/structure/B4048424.png)
![2-{2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4048427.png)
![N-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-N-methylpropan-2-amine](/img/structure/B4048434.png)

![(1R,2R)-1-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4048453.png)
![1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B4048459.png)
![1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4048466.png)
![1-[(benzylthio)acetyl]-3,5-dimethylpiperidine](/img/structure/B4048478.png)
![1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B4048481.png)
![4-{[1-(3-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4048508.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B4048516.png)
![2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol](/img/structure/B4048517.png)

